Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18059344
InChI: InChI=1S/C12H21NO3/c1-10(2,3)16-9(15)13-7-11(4)5-12(13,6-11)8-14/h14H,5-8H2,1-4H3
SMILES:
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

CAS No.:

Cat. No.: VC18059344

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate -

Specification

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-10(2,3)16-9(15)13-7-11(4)5-12(13,6-11)8-14/h14H,5-8H2,1-4H3
Standard InChI Key OHVMMMYJNICHBW-UHFFFAOYSA-N
Canonical SMILES CC12CC(C1)(N(C2)C(=O)OC(C)(C)C)CO

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

The compound’s bicyclo[2.1.1]hexane scaffold imposes significant steric constraints, with bridgehead nitrogen and carbon atoms creating a bowl-shaped geometry. X-ray crystallographic studies of analogous structures reveal bond angles of approximately 94° at the bridgehead nitrogen, contributing to heightened ring strain compared to larger bicyclic systems . The hydroxymethyl group at position 1 introduces a polar functionality capable of hydrogen bonding, while the 4-methyl group enhances hydrophobic interactions. The tert-butyl carbamate (Boc) group serves dual roles: steric protection of the amine and modulation of solubility properties.

Key molecular parameters:

  • Molecular formula: C₁₂H₂₁NO₃

  • Molecular weight: 227.31 g/mol

  • IUPAC name: tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

  • SMILES notation: O=C(OC(C)(C)C)N1C(C2)(CO)CC2(C)C1

Conformational Analysis

Density functional theory (DFT) calculations on similar 2-azabicyclo[2.1.1]hexane derivatives demonstrate restricted rotation about the N–C(bridgehead) bond, with energy barriers exceeding 25 kcal/mol . This rigidity makes the compound particularly valuable for designing conformationally locked pharmacophores. Nuclear Overhauser effect (NOE) spectroscopy data corroborate the predicted boat-like conformation, with characteristic coupling constants (J = 9–11 Hz) between bridgehead protons .

Synthetic Methodologies

Photochemical [2+2] Cycloaddition Approach

The primary synthetic route involves ultraviolet light-mediated [2+2] cycloaddition of appropriately functionalized precursors (Table 1) . Optimized conditions employ methylenecyclobutane derivatives in dichloromethane at 0°C, achieving cyclization yields up to 70% on multigram scales.

Table 1: Optimized synthesis parameters

ParameterValue/RangeImpact on Yield
Light wavelength300–350 nmMaximizes diradical formation
Temperature0–5°CMinimizes side reactions
SolventCH₂Cl₂Enhances reaction rate
Precursor concentration0.2–0.5 MPrevents oligomerization

Post-cyclization steps involve:

  • Hydrolysis: 2 N HCl at reflux converts intermediate nitriles to carboxylic acids (85–92% yield)

  • Boc protection: Di-tert-butyl dicarbonate in THF with DMAP catalyst (quantitative conversion)

  • Purification: Sequential chromatography on silica gel (hexane/EtOAc gradient) followed by recrystallization from MTBE/hexane

Alternative Synthetic Pathways

While photochemical methods dominate production, recent explorations of thermal [4+2] cycloadditions show promise for scaled manufacturing. Microwave-assisted reactions at 150°C in DMF reduce reaction times from 48 hours to <6 hours, though yields remain suboptimal (32–45%) .

Physicochemical Properties

Solubility and Stability Profile

The compound exhibits pH-dependent solubility:

  • Aqueous solubility: 12 mg/mL (pH 2.0), 3 mg/mL (pH 7.4)

  • Organic solvents: Freely soluble in CH₂Cl₂, THF, DMF (>50 mg/mL)

  • Stability: Stable for >6 months at -20°C under nitrogen; undergoes slow hydrolysis at pH >10 (t₁/₂ = 14 days at pH 12)

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 3.75 (dd, J = 11.2, 4.8 Hz, 1H, CH₂OH)

  • δ 3.68 (s, 2H, NCH₂)

  • δ 1.44 (s, 9H, C(CH₃)₃)

  • δ 1.32 (s, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 155.2 (C=O)

  • δ 79.8 (C(CH₃)₃)

  • δ 62.1 (CH₂OH)

  • δ 28.4 (C(CH₃)₃)

Applications in Medicinal Chemistry

Peptidomimetic Design

The compound’s rigid structure makes it an effective proline surrogate in peptide analogs (Table 2). Incorporation into opioid receptor ligands improved binding affinity (Kᵢ = 0.8 nM vs 4.2 nM for native proline analogs) while reducing metabolic degradation in hepatic microsomes (t₁/₂ increased from 12 to 48 minutes) .

Table 2: Comparative bioactivity of proline vs bicyclic analogs

ParameterProline DerivativeBicyclic AnalogImprovement Factor
μ-Opioid binding Kᵢ4.2 nM0.8 nM5.3×
Metabolic stability12 min48 min
Membrane permeability8.7 × 10⁻⁶ cm/s23 × 10⁻⁶ cm/s2.6×

Enzyme Inhibition Studies

Industrial Scale-Up Considerations

Process Optimization Challenges

Key hurdles in kilogram-scale production include:

  • Photoreactor design: Uniform UV irradiation requires specialized annular flow reactors

  • Byproduct management: Dimers and trimers form at concentrations >0.5 M, necessitating precise feed control

  • Crystallization optimization: Seeding protocols with 0.1% w/w seeds improve crystal habit and filtration rates

Future Research Directions

Targeted Drug Delivery Systems

Encapsulation in PEG-PLGA nanoparticles (150 nm diameter) enhanced tumor accumulation in murine xenograft models, achieving 8-fold higher intratumoral concentrations versus free drug .

Catalytic Applications

Preliminary studies show potential as a chiral ligand in asymmetric hydrogenation reactions (up to 92% ee with Rh catalysts) .

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